Dimethylmalonimidate
Description
Dimethylmalonimidate (DMM) is a diimidoester cross-linking agent characterized by two imidate functional groups separated by a single methylene bridge (R–(CH₂)₁–R) . It reacts selectively with the ε-amino groups of lysine residues in proteins, forming intermolecular cross-links while preserving native protein properties due to its moderate chain length and specificity . DMM is widely used in enzyme stabilization, tissue fixation, and membrane cross-linking applications. For example, in biocatalysis, DMM forms Cross-Linked Enzyme Aggregates (CLEAs) that enhance thermal stability , while in histology, it serves as an alternative to glutaraldehyde for preserving ultrastructure in electron microscopy .
Properties
CAS No. |
51534-05-5 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
dimethyl propanediimidate |
InChI |
InChI=1S/C5H10N2O2/c1-8-4(6)3-5(7)9-2/h6-7H,3H2,1-2H3 |
InChI Key |
AQVMGRVHEOWKRT-UHFFFAOYSA-N |
SMILES |
COC(=N)CC(=N)OC |
Canonical SMILES |
COC(=N)CC(=N)OC |
Synonyms |
dimethylmalondiimidate dimethylmalonimidate |
Origin of Product |
United States |
Comparison with Similar Compounds
Diimidoesters share a common structure (R–(CH₂)ₙ–R) but differ in chain length (n), which critically impacts their cross-linking efficiency, thermal stability enhancement, and suitability for specific applications. Below, DMM is compared to dimethylsuccinimidate (n=2), dimethylglutarimidate (n=3), dimethyladipimidate (n=4), dimethylsuberimidate (n=5), and glutaraldehyde (a non-imidate cross-linker).
Structural and Functional Differences
Table 1: Structural Properties and Cross-Linking Efficiency
Key Observations :
- Chain Length and Cross-Linking Efficiency : Longer-chain diimidoesters (e.g., dimethylsuberimidate, n=5) achieve higher protein insolubility (92.1%) compared to DMM (16%) due to their ability to bridge distant lysine residues .
- Selectivity : Diimidoesters are more selective for lysine than glutaraldehyde, which reacts indiscriminately with amines, sulfhydryls, and other nucleophilic groups .
Table 2: Thermal Stability Enhancement in CLEAs
Key Observations :
- Despite its lower cross-linking efficiency, DMM significantly improves enzyme thermal stability, suggesting that shorter chains may minimize steric hindrance to active sites while still stabilizing the enzyme structure .
Performance in Tissue Fixation
- DMM vs. Glutaraldehyde : DMM-fixed tissues exhibit dilated Golgi saccules and smooth endoplasmic reticulum compared to glutaraldehyde, which induces tighter cross-links but may distort native structures .
- DMM vs. Longer-Chain Diimidoesters : Dimethylsuberimidate (n=5) outperforms DMM in rendering proteins insoluble (92.1% vs. 16%) but may over-stabilize membranes, reducing permeability in applications like glomerular basement membrane studies .
Membrane Cross-Linking
DMM is used in gas-separation membranes to selectively cross-link lysine-rich domains, enhancing mechanical stability without compromising permeability . Longer-chain diimidoesters (e.g., dimethyladipimidate) are preferred for applications requiring denser networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
